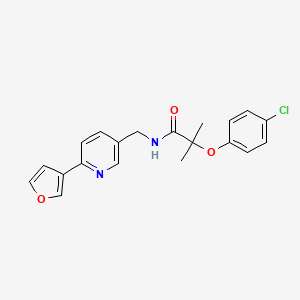

2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylpropanamide is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. The compound is commonly referred to as a small molecule inhibitor and is known to have a wide range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Reactivity and Synthesis

- The chemical exhibits significant dienophilicity, particularly in the context of [4+2] cycloaddition reactions with furan, leading to the formation of endoxides. This reactivity is highlighted in the study of stabilized 2,3-Pyridyne reactive intermediates and their enhanced dienophilicity in comparison to analogues without substituents at the C-4 position (Connon & Hegarty, 2004).

Structural Interaction with DNA

- The compound shares structural similarities with drugs like furamidine, which bind to the minor groove of DNA. This interaction has been crystallographically studied, revealing that compounds with a furan moiety can exhibit enhanced DNA-binding affinity (Laughton et al., 1995).

Inhibition of Mitochondrial Permeability Transition

- Derivatives of this compound, particularly those with a furan-2-yl group and a hydantoin structure, have been identified as potential therapeutic agents for vascular dysfunction, including ischemia/reperfusion injury. They exhibit inhibitory activity against Ca²⁺-induced mitochondrial swelling (Murasawa et al., 2012).

Amplification of Phleomycin Effects

- Pyridinyl derivatives of the compound have been explored for their potential to amplify the effects of phleomycin against Escherichia coli (Brown & Cowden, 1982).

Antiprotozoal Activity

- Analogs of this compound, particularly those with bis-guanylphenyl furans, have been synthesized and evaluated for their antimalarial and antitrypanosomal activities, demonstrating significant effects against Trypanosoma rhodesiense (Das & Boykin, 1977).

Development of CB1 Inverse Agonists

- The structural activity relationships of pyridine derivatives have been studied for their potential as human CB1 inverse agonists, highlighting the significance of the chlorophenyl and dichlorophenyl moieties (Meurer et al., 2005).

Enaminone Structures for Anticonvulsant Properties

- The crystal structures of enaminones derived from the compound have been examined for their potential anticonvulsant properties, focusing on the interactions and conformations of the pyridinyl moiety (Kubicki et al., 2000).

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c1-20(2,26-17-6-4-16(21)5-7-17)19(24)23-12-14-3-8-18(22-11-14)15-9-10-25-13-15/h3-11,13H,12H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXPMSPMTAHADK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1=CN=C(C=C1)C2=COC=C2)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2957252.png)

![2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2957253.png)

![4-bromo-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide](/img/structure/B2957265.png)

![N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine](/img/structure/B2957267.png)

![5-Fluoro-4-methyl-6-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2957268.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)